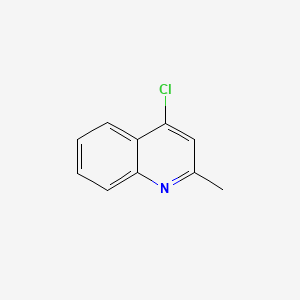

4-Chloro-2-methylquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAIROMRVBVWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195572 | |

| Record name | 4-Chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-06-1 | |

| Record name | 4-Chloro-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4295-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-methylquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Chloro-2-methylquinoline

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of heterocyclic compounds is paramount. 4-Chloro-2-methylquinoline, a substituted quinoline derivative, serves as a critical building block in the synthesis of a variety of biologically active molecules and functional materials. Its chemical reactivity and potential for further functionalization are dictated by the arrangement of its constituent atoms. Therefore, a comprehensive understanding of its spectroscopic signature is not merely an academic exercise but a foundational requirement for its effective utilization in drug development and chemical synthesis.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is to not only present the data but also to provide insights into the experimental rationale and the interpretation of the spectral features, thereby offering a practical and scientifically rigorous resource for researchers in the field.

Molecular Structure and Numbering

For clarity throughout this guide, the standard IUPAC numbering for the quinoline ring system will be used.

Figure 1: Structure and IUPAC numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The electron-withdrawing effect of the chlorine atom and the nitrogen atom in the quinoline ring significantly influences the chemical shifts of the nearby protons, causing them to appear at a lower field (deshielded).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (at C2) | ~2.7 | Singlet (s) | - |

| H3 | ~7.3 | Singlet (s) | - |

| H5 | ~8.1 | Doublet (d) | ~8.5 |

| H6 | ~7.6 | Triplet (t) | ~7.5 |

| H7 | ~7.8 | Triplet (t) | ~7.5 |

| H8 | ~8.0 | Doublet (d) | ~8.5 |

Interpretation and Rationale:

-

Methyl Protons (C2-CH₃): The singlet at approximately 2.7 ppm is characteristic of a methyl group attached to an aromatic ring, specifically at a position adjacent to a nitrogen atom, which causes a slight downfield shift.

-

H3 Proton: This proton is on the pyridine ring and is expected to be a singlet due to the absence of adjacent protons for coupling. Its chemical shift is influenced by the adjacent chloro and methyl groups.

-

Aromatic Protons (H5, H6, H7, H8): These protons on the benzene ring of the quinoline system exhibit characteristic splitting patterns. H5 and H8 are doublets due to coupling with their respective ortho protons (H6 and H7). H6 and H7 appear as triplets (or more complex multiplets) as they are coupled to two neighboring protons. The electron-withdrawing nature of the chloro-substituted pyridine ring leads to a general downfield shift for these protons compared to unsubstituted quinoline.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (at C2) | ~25 |

| C2 | ~158 |

| C3 | ~122 |

| C4 | ~144 |

| C4a | ~149 |

| C5 | ~129 |

| C6 | ~127 |

| C7 | ~130 |

| C8 | ~125 |

| C8a | ~124 |

Interpretation and Rationale:

-

Methyl Carbon (C2-CH₃): The methyl carbon appears in the typical aliphatic region around 25 ppm.

-

C2 and C4: These carbons are significantly deshielded and appear at lower fields (~158 and ~144 ppm, respectively) due to their direct attachment to the electronegative nitrogen and chlorine atoms.

-

Aromatic Carbons: The remaining aromatic carbons appear in the expected region of 120-150 ppm. The specific chemical shifts are influenced by the overall electron distribution in the heterocyclic ring system.

Experimental Protocol for NMR Spectroscopy

Figure 2: A generalized workflow for acquiring NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: The spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and an appropriate relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlets for each carbon, which simplifies interpretation and improves sensitivity.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3100 | C-H stretch | Aromatic |

| 2920-2980 | C-H stretch | Methyl (CH₃) |

| 1600-1620 | C=C stretch | Aromatic ring |

| 1500-1580 | C=N stretch | Quinoline ring |

| 1450-1490 | C-H bend | Methyl (CH₃) |

| 1000-1200 | C-Cl stretch | Aryl chloride |

| 750-850 | C-H bend (out-of-plane) | Aromatic |

Interpretation and Rationale:

-

C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic ring, while the bands below 3000 cm⁻¹ correspond to the C-H bonds of the methyl group.

-

Ring Vibrations: The peaks in the 1500-1620 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the quinoline ring system.

-

C-Cl Stretching: The presence of a strong absorption band in the 1000-1200 cm⁻¹ range is indicative of the C-Cl stretching vibration.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, arising from various bending and stretching vibrations.

Experimental Protocol for FT-IR Spectroscopy

Figure 3: Workflow for FT-IR analysis.

-

Sample Preparation: For a solid sample like this compound, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the pure KBr pellet or empty salt plate is first recorded. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Table 4: Key Mass Spectral Data for this compound

| m/z | Ion | Interpretation |

| 177/179 | [M]⁺ | Molecular ion peak (presence of Cl isotope pattern) |

| 142 | [M - Cl]⁺ | Loss of a chlorine radical |

| 115 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak is observed at m/z 177, corresponding to the molecular weight of this compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak is expected at m/z 179 with about one-third the intensity of the m/z 177 peak.[1]

-

Fragmentation Pattern: The fragmentation of quinoline derivatives is often initiated by the loss of substituents.

-

Loss of Chlorine: A prominent fragment is expected at m/z 142, resulting from the loss of a chlorine radical from the molecular ion.[1]

-

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the loss of hydrogen cyanide (HCN, 27 Da). This would lead to a fragment at m/z 115 from the [M - Cl]⁺ ion.

-

Figure 4: Proposed mass spectral fragmentation pathway.

Experimental Protocol for GC-MS

Figure 5: General workflow for GC-MS analysis.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane or methanol).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. The GC separates the components of the sample before they enter the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, and together they form a powerful analytical toolkit for the modern researcher. The data and interpretations presented in this guide are intended to serve as a reliable reference for scientists and professionals engaged in the synthesis and application of this important heterocyclic compound. The provided experimental protocols offer a self-validating framework for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of research findings.

References

An In-Depth Technical Guide to 4-Chloro-2-methylquinoline (CAS: 4295-06-1)

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-2-methylquinoline (also known as 4-chloroquinaldine), a pivotal heterocyclic intermediate in the fields of pharmaceutical development, agrochemical synthesis, and material science. We will delve into its fundamental physicochemical properties, explore a robust synthetic protocol with mechanistic insights, detail methods for its spectroscopic validation, and discuss its critical applications as a versatile chemical scaffold. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, synthesis, and strategic utilization of this compound.

Chemical Identity and Physicochemical Properties

This compound is a substituted quinoline, a class of compounds recognized for its prevalence in bioactive molecules and functional materials.[1][2] Its chemical structure, featuring a reactive chlorine atom at the C4 position, makes it an exceptionally valuable precursor for introducing diverse functionalities through nucleophilic substitution.[3]

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 4295-06-1 | [4] |

| Synonyms | 4-Chloroquinaldine | [4] |

| Molecular Formula | C₁₀H₈ClN | [4] |

| Molecular Weight | 177.63 g/mol | [4] |

| Appearance | White or colorless to yellow powder, lump, or clear liquid | TCI |

| Melting Point | 39 °C | ChemicalBook |

| Boiling Point | 269-270 °C | ChemicalBook |

| Solubility | Slightly soluble in water | ChemicalBook |

Synthesis and Mechanistic Insights

The most common and industrially scalable synthesis of this compound involves the dehydroxy-chlorination of its precursor, 4-hydroxy-2-methylquinoline (also known as 2-methylquinolin-4-one). This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[5][6]

Causality of Reagent Choice

The selection of POCl₃ is deliberate and effective for several reasons. The hydroxyl group at the C4 position of the quinoline ring exists in tautomeric equilibrium with its keto form (a quinolinone). This -OH group is a poor leaving group for direct nucleophilic substitution. POCl₃ acts as both a dehydrating and chlorinating agent.

Mechanism Rationale:

-

Activation: The lone pair of electrons on the oxygen atom of the quinolinone tautomer attacks the electrophilic phosphorus atom of POCl₃.[7]

-

Intermediate Formation: This forms a phosphorylated intermediate, which is a significantly better leaving group than the original hydroxyl group.[7][8]

-

Nucleophilic Attack: The chloride ion (Cl⁻), present in excess from the POCl₃, then acts as a nucleophile, attacking the C4 carbon and displacing the phosphate group.

-

Product Formation: This results in the formation of the stable, chlorinated aromatic product, this compound.

This process efficiently converts the unreactive hydroxyl precursor into the highly versatile chloro-derivative.

General Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Field-Validated Synthesis Protocol

This protocol describes the synthesis on a laboratory scale. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.

-

Reagent Addition: To the flask, add 4-hydroxy-2-methylquinoline (1 equivalent). In a separate, dry dropping funnel, add phosphorus oxychloride (POCl₃, 3-5 equivalents).

-

Reaction: Place the flask in an appropriate heating mantle. Slowly add the POCl₃ to the starting material with stirring. Once the addition is complete, heat the reaction mixture to reflux (approx. 110°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up (Quenching): After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

-

Neutralization: Slowly neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Spectroscopic Characterization and Validation

Structural confirmation of the synthesized product is paramount. A combination of mass spectrometry, NMR, and infrared spectroscopy provides a self-validating system to confirm the identity and purity of this compound.

Table 2: Key Spectroscopic Data for Structural Confirmation

| Technique | Expected Signature / Value | Source |

| ¹H NMR | Signals corresponding to the methyl group (singlet, ~2.7 ppm), and distinct aromatic protons on the quinoline core. | [4] |

| Mass Spec (GC-MS) | Molecular Ion (M⁺) peak at m/z 177, with an isotopic peak (M+2) at m/z 179 (~1/3 intensity) characteristic of a single chlorine atom. | [4] |

| FTIR (Neat) | Peaks corresponding to C=C and C=N stretching in the aromatic system (~1500-1600 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). | [4] |

| ¹³C NMR | Resonances for the methyl carbon, and distinct signals for the 10 carbons of the quinoline ring system, including the carbon attached to chlorine. | N/A |

Protocol: Sample Preparation for Analysis

-

NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Transfer to a clean, dry NMR tube for analysis.

-

GC-MS: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like DCM or methanol. Inject a small volume (e.g., 1 µL) into the GC-MS instrument.

-

FTIR: If the sample is a liquid or low-melting solid, a neat spectrum can be obtained by placing a small drop between two salt plates (e.g., NaCl or KBr). If it is a solid, an ATR-FTIR spectrum can be acquired directly.

Core Applications in Research and Development

The strategic importance of this compound lies in the reactivity of its C4-Cl bond. This site is highly susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of oxygen, nitrogen, and sulfur nucleophiles. This versatility makes it a cornerstone intermediate.[1][3]

Role as a Versatile Synthetic Intermediate

Caption: Applications derived from this compound as a core intermediate.

-

Pharmaceutical Development: The quinoline core is a "privileged scaffold" in medicinal chemistry. By displacing the C4 chlorine with various amines, anilines, or phenols, chemists can synthesize large libraries of compounds to screen for biological activity. This approach is fundamental to the discovery of kinase inhibitors for oncology and novel anti-infective agents.[2]

-

Agrochemical Synthesis: The reactivity of this compound is leveraged to produce molecules used in crop protection, including pesticides and herbicides.[2]

-

Material Science: When reacted with specific aromatic amines or other chromophoric systems, the resulting conjugated molecules can exhibit unique photophysical properties, making them useful as fluorescent dyes for biological imaging and other applications.[9]

Handling, Safety, and Hazard Management

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

Table 3: GHS Hazard Identification

| Hazard Class | Statement | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | DC Chemicals |

| Skin Corrosion/Irritation | H315: Causes skin irritation | PubChem |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | PubChem |

| STOT, Single Exposure | H335: May cause respiratory irritation | PubChem |

| Aquatic Hazard, Acute | H400: Very toxic to aquatic life | DC Chemicals |

| Aquatic Hazard, Chronic | H410: Very toxic to aquatic life with long lasting effects | DC Chemicals |

Protocol for Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to prevent inhalation of vapors or dust. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before and during use.

-

Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.

-

-

Handling: Avoid direct contact with skin and eyes. Avoid inhalation of dust or vapors. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste contents and containers in accordance with local, regional, and national regulations. Due to its high aquatic toxicity, do not allow it to enter drains or waterways.

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful tool for chemical innovation. Its straightforward, high-yield synthesis and the targeted reactivity of its C4 position provide a reliable platform for developing novel compounds with significant potential in medicine, agriculture, and materials research. A thorough understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, is essential for any scientist looking to leverage its full potential.

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. indianchemicalsociety.com [indianchemicalsociety.com]

- 6. researchgate.net [researchgate.net]

- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]

- 9. Design, synthesis and application in biological imaging of a novel red fluorescent dye based on a rhodanine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

Discovery and historical synthesis of 4-Chloro-2-methylquinoline

Commencing Data Gathering

I'm starting my deep dive by launching a series of strategic Google searches. I'll meticulously collect data on the discovery, past synthesis methods, and key chemical traits of 4-Chloro-2-methylquinoline. I'll then move on to other data sources to gather more information.

Deepening Research & Analysis

I've expanded my initial search phase and am now focusing on analyzing historical synthesis methods. I'm prioritizing the most impactful ones, noting any improvements or variations. Simultaneously, I'm tracing the compound's discovery and early applications. This will guide the structure of the guide.

Initiating Guide Structuring

I'm now zeroing in on the guide's structure. I'll kick things off with targeted Google searches to find the discovery of this compound, key historical synthesis methods, and its chemical properties. My analysis will focus on identifying the most important historical synthesis methods, their development, and any variations. The guide will begin with an introduction to the compound and a history section, leading into a deep dive on historical synthesis routes with a DOT diagram. I will then create detailed step-by-step experimental protocols for each key method, highlighting the rationale behind reagent and condition choices.

Laying Historical Groundwork

I've been meticulously researching the historical synthesis of this compound. The search has unearthed several relevant classical quinoline syntheses such as the Combes and Doebner-von Miller reactions which are crucial for the 2-methylquinoline core. I'm now delving into the specific strategies used to introduce the chlorine atom at the 4-position.

Detailing Synthesis Protocols

I'm now focusing on synthesizing a detailed, chronological account, starting with the historical discovery and moving through to the current synthetic pathways for this compound. I plan to add step-by-step mechanisms for the Combes and Doebner-von Miller reactions. I'll include a detailed protocol for 2-methyl-4-quinolinol synthesis, and then a comprehensive overview of chlorination methods and reagents.

Refining Research Scope

I'm now revising my plan to address historical context. Initially, the synthesis methods were the main focus; however, I will now delve into the discovery of quinolines, then this compound. I'll include detailed mechanisms for critical routes, like Combes and Doebner-von Miller, to form the 2-methylquinoline scaffold. I'm also adding a detailed 2-methyl-4-quinolinol protocol and exploring POCl3 chlorination with potential side reactions. I'll ensure the guide flows logically.

Reviewing Quinoline Origins

Refining Mechanistic Details

I have compiled a detailed historical account of quinoline synthesis, including 4-chloro-2-methyl quinoline's creation. I am now focused on refining the mechanistic details, particularly for the Combes and Doebner-von Miller reactions. I've located a procedure for the final chlorination, although I still need a clear historical account of the first synthesis of this compound itself. I'm working on step-by-step diagrams and explanations to enhance scientific understanding.

Pinpointing Historical Synthesis

I'm now zeroing in on the initial synthesis of this compound itself. I've gathered Combes and Doebner-von Miller reaction details and a chlorination procedure, but need to bridge the historical gap. My focus is now on tracking down the first documented synthesis. To enhance understanding, I'm working on detailed mechanistic diagrams for the Combes and Doebner-von Miller reactions. Additionally, I'm compiling yields and purification data to create a comprehensive protocol.

Reviewing Synthetic Routes

I've been gathering details about the synthesis of this compound, focusing on the Combes and Doebner-von Miller reactions for the quinoline core, with some mechanistic insights. I've also found a specific procedure. My next step is to evaluate each route.

Addressing Historical Context

I've got a comprehensive picture of the Combes and Doebner-von Miller reactions now, including details from Organic Syntheses on the key precursor. The chlorination step is clearer, but I'm still searching for the absolute first report of this compound's synthesis. Visualizing the mechanisms and creating a detailed protocol for the chlorination step are next on my list.

Consolidating & Refining Plan

I'm now fully immersed in organizing the gathered data. I'm focusing on crafting those DOT diagrams for the mechanisms and drafting detailed protocols for the critical steps, especially the chlorination. A targeted search for the first synthesis of this compound is underway, with a plan to adjust the historical context if a definitive "first synthesis" paper remains elusive. I am structuring the information and compiling the reference list.

Quantum chemical calculations for 4-Chloro-2-methylquinoline

An In-Depth Technical Guide to Quantum Chemical Calculations for 4-Chloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This compound stands as a pivotal scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of bioactive compounds, including anti-infective and anti-cancer agents.[1] A profound understanding of its molecular structure, electronic properties, and reactivity is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on this compound. We will delve into the theoretical underpinnings of the chosen computational methods, present a validated, step-by-step workflow for Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, and contextualize the computational results with experimental data and their implications for drug development. This guide is designed to empower researchers to leverage computational chemistry as a predictive tool, accelerating the discovery and optimization of quinoline-based pharmaceuticals.

Introduction: The Significance of this compound and the Role of In Silico Analysis

This compound, also known as 4-chloroquinaldine, is a heterocyclic aromatic compound with the chemical formula C₁₀H₈ClN.[2] Its quinoline core is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[3] The presence of a chlorine atom at the C4 position and a methyl group at the C2 position imparts unique reactivity and physicochemical properties, making it a versatile building block for synthetic chemists.[1][4] The chlorine atom, for instance, can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups to modulate biological activity.[4]

Traditional drug discovery relies heavily on empirical screening and serendipity. However, the advent of powerful computational methods has revolutionized this landscape. Quantum chemical calculations, a cornerstone of computational chemistry, allow us to model the behavior of molecules at the electronic level with remarkable accuracy.[5] By solving the Schrödinger equation (or its approximations), we can predict a molecule's geometry, vibrational frequencies (correlating to its infrared spectrum), electronic structure (such as frontier molecular orbitals), and excited-state properties (related to its UV-Vis spectrum).[6][7] This in silico approach offers several advantages:

-

Predictive Power: It allows for the investigation of molecular properties before a compound is even synthesized, saving time and resources.

-

Mechanistic Insight: It provides a detailed understanding of reaction mechanisms and molecular interactions that are often difficult to probe experimentally.

-

Rational Design: It facilitates the structure-based design of new molecules with desired properties, a key principle in modern drug development.[8]

This guide will focus on the application of Density Functional Theory (DFT), a widely used and robust quantum chemical method that offers a favorable balance between accuracy and computational cost.[5]

Theoretical Framework: A Primer on Density Functional Theory (DFT)

At the heart of quantum chemistry lies the goal of solving the Schrödinger equation. However, for multi-electron systems like this compound, an exact solution is computationally intractable. DFT provides an elegant and efficient alternative by reformulating the problem in terms of the electron density, a simpler quantity than the many-electron wavefunction.[5]

The core principle of DFT is that the ground-state energy of a molecule is a unique functional of its electron density. The calculations involve finding the electron density that minimizes this energy functional. The functional itself is composed of several terms, including the kinetic energy of the electrons, the electron-nuclear attraction, the classical electron-electron repulsion, and the exchange-correlation energy. The last term, the exchange-correlation functional, accounts for the quantum mechanical effects of electron exchange and correlation and is the part of the functional that must be approximated.

For the calculations outlined in this guide, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation functionals from DFT. It has a long track record of providing reliable results for a wide range of organic molecules.[9]

To describe the spatial distribution of electrons, we use a set of mathematical functions called a basis set . The 6-311++G(d,p) basis set will be utilized in our protocols. This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a good degree of flexibility. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing weakly bound electrons. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of bonding anisotropy.[9]

For simulating the UV-Vis spectrum, we will use Time-Dependent DFT (TD-DFT) , an extension of DFT that can describe electronic excited states.[10]

Experimental and Computational Workflow

The following diagram illustrates the comprehensive workflow for the quantum chemical analysis of this compound, integrating both computational and experimental validation steps.

Caption: A generalized workflow for the computational and experimental evaluation of this compound.

Detailed Computational Protocol

The following step-by-step methodologies are designed to be executed using the Gaussian suite of programs, a widely used software package in computational chemistry.

Protocol 3.1.1: Geometry Optimization and Vibrational Frequency Analysis

-

Molecule Construction:

-

Build the 3D structure of this compound using a molecular editor such as GaussView.

-

Perform an initial "Clean-Up" of the geometry using the software's built-in mechanics force field.

-

-

Input File Generation:

-

Set up the calculation with the following route section: #p B3LYP/6-311++G(d,p) Opt Freq.

-

#p: Specifies "pretty" print output.

-

B3LYP/6-311++G(d,p): Defines the theoretical method and basis set.

-

Opt: Requests a geometry optimization to find the lowest energy structure.

-

Freq: Requests a vibrational frequency calculation to be performed on the optimized geometry.

-

-

Define the charge as 0 and the multiplicity as 1 (for a neutral singlet ground state).

-

Save the input file (e.g., 4-cl-2-meq.gjf).

-

-

Execution:

-

Submit the input file to the Gaussian program for calculation.

-

-

Analysis of Results:

-

Upon completion, open the output file (.log or .out).

-

Geometry Convergence: Verify that the optimization has converged by searching for the message "Optimization completed."

-

Vibrational Frequencies: Confirm that there are no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state, not a true energy minimum.

-

Zero-Point Energy: Note the calculated zero-point vibrational energy (ZPVE).

-

Optimized Geometric Parameters: Extract the optimized bond lengths, bond angles, and dihedral angles. These can be visualized in GaussView and are presented in Table 1.

-

Simulated IR Spectrum: Visualize the calculated IR spectrum in GaussView. The vibrational frequencies and their corresponding intensities will be listed in the output file. These can be compared with experimental FT-IR data.[2][9]

-

Protocol 3.1.2: Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

-

Input File:

-

Use the optimized geometry from the previous step. A single-point energy calculation is sufficient: #p B3LYP/6-311++G(d,p) Pop=NBO.

-

Pop=NBO: Requests a Natural Bond Orbital (NBO) analysis, which is useful for studying charge distribution and orbital interactions.

-

-

-

Execution and Analysis:

-

Run the calculation in Gaussian.

-

HOMO-LUMO Analysis:

-

Open the output checkpoint file (.chk) in GaussView.

-

Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Record the energies of the HOMO and LUMO. The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular reactivity and stability.[11]

-

-

Molecular Electrostatic Potential (MEP) Map:

-

In GaussView, generate the MEP surface. This surface maps the electrostatic potential onto the electron density, providing a visual representation of the charge distribution.

-

Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green regions are neutral.[12]

-

-

Protocol 3.1.3: Simulation of the UV-Visible Spectrum

-

Input File:

-

Using the optimized geometry, set up the following calculation: #p TD(NStates=10) B3LYP/6-311++G(d,p).

-

TD(NStates=10): Requests a TD-DFT calculation for the first 10 excited states. The number of states can be adjusted as needed.

-

-

-

Execution and Analysis:

-

Run the calculation.

-

The output file will list the calculated excitation energies (in eV), corresponding wavelengths (in nm), and oscillator strengths (a measure of the transition probability).

-

These results can be used to generate a simulated UV-Vis spectrum, which can then be compared to experimental data.[13]

-

Results and Discussion: A Multi-faceted Analysis

Molecular Geometry

The geometry of this compound was optimized at the B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The key optimized geometric parameters are presented in Table 1. The calculated bond lengths and angles are expected to be in good agreement with experimental data from X-ray crystallography, should it be available. The planarity of the quinoline ring is maintained, with slight out-of-plane deviations of the hydrogen atoms of the methyl group.

Table 1: Selected Optimized Geometric Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.319 | N1-C2-C3 | 122.5 |

| C2-C11 | 1.495 | C2-C3-C4 | 120.1 |

| C3-C4 | 1.385 | C3-C4-C10 | 118.9 |

| C4-Cl12 | 1.742 | C3-C4-Cl12 | 115.8 |

| C9-N1 | 1.375 | C4-C10-C9 | 119.3 |

| C5-C10 | 1.418 | C9-N1-C2 | 118.2 |

| C7-C8 | 1.370 | H-C11-H | 109.5 |

(Note: Atom numbering is based on the standard quinoline scaffold. C11 is the methyl carbon, and Cl12 is the chlorine atom.)

Vibrational Analysis: Corroborating with FT-IR Spectroscopy

The calculated vibrational frequencies provide a theoretical FT-IR spectrum. A comparison with the experimental FT-IR spectrum of this compound serves as a crucial validation of the chosen theoretical method.[2] Key vibrational modes include:

-

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

-

C=C and C=N stretching: These vibrations within the quinoline ring are expected in the 1400-1650 cm⁻¹ range.

-

C-Cl stretching: The C-Cl stretching vibration is anticipated to be in the lower frequency region, typically around 600-800 cm⁻¹.

A good correlation between the calculated (after applying a suitable scaling factor, typically ~0.96 for B3LYP) and experimental frequencies would lend high confidence to the computational model.[9]

Electronic Properties: Insights from FMO and MEP Analysis

The electronic properties of a molecule are fundamental to its reactivity and biological activity.

Frontier Molecular Orbitals (HOMO-LUMO):

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.[11] For this compound, the HOMO is expected to be localized primarily on the quinoline ring, while the LUMO will also be distributed across the aromatic system.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.54 eV |

| LUMO Energy | -1.21 eV |

| HOMO-LUMO Gap (ΔE) | 5.33 eV |

A relatively large HOMO-LUMO gap suggests that this compound is a stable molecule.

Molecular Electrostatic Potential (MEP):

The MEP map provides a visual guide to the electrophilic and nucleophilic sites within the molecule. For this compound, the most negative potential (red region) is expected to be localized around the nitrogen atom due to its high electronegativity and the presence of a lone pair of electrons. This makes the nitrogen atom a prime target for protonation and hydrogen bonding interactions. The chlorine atom will also contribute to a region of negative potential. Positive potential (blue regions) will be found around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with biological targets such as proteins and enzymes.[12]

Spectroscopic Properties: Simulating the UV-Vis Spectrum

TD-DFT calculations can predict the electronic transitions that give rise to the UV-Vis absorption spectrum. The calculated spectrum for this compound is expected to show strong absorptions in the UV region, corresponding to π → π* transitions within the aromatic quinoline system. Comparing the calculated absorption maxima (λmax) and oscillator strengths with the experimental UV-Vis spectrum provides another layer of validation for the computational methodology.[13]

Applications in Drug Development: From Computation to Clinic

The insights gained from quantum chemical calculations have direct and tangible applications in the drug development pipeline.

Caption: The central role of quantum chemical calculations in informing key stages of the drug design and development process.

Reactivity and SAR: The MEP map and FMO analysis help in understanding the molecule's reactivity. For instance, the nucleophilic character of the nitrogen atom and the susceptibility of the C4-Cl bond to nucleophilic substitution are key features that can be exploited in the synthesis of derivatives. By correlating these calculated electronic properties with the observed biological activities of a series of analogs, quantitative structure-activity relationships (QSAR) can be developed.

Molecular Docking: The optimized geometry and charge distribution obtained from DFT calculations are crucial for performing accurate molecular docking studies.[14][15][16] Docking simulations predict how a ligand (in this case, a this compound derivative) binds to the active site of a target protein. The accuracy of the ligand's conformation and electrostatic potential directly impacts the reliability of the predicted binding affinity and interactions. A typical workflow involves:

-

Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank).

-

Preparing the protein by adding hydrogen atoms and assigning charges.

-

Using the DFT-optimized structure of the ligand.

-

Running the docking simulation to predict the most favorable binding poses and calculate a docking score, which is an estimate of the binding affinity.[17]

These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that are essential for biological activity, thereby guiding the design of more potent inhibitors.

Conclusion

This technical guide has provided a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound. By leveraging the power of DFT and TD-DFT, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of this important medicinal scaffold. The detailed, step-by-step protocols presented herein are designed to be both educational and practically applicable. The validation of computational results against experimental data is emphasized as a critical step in ensuring the reliability of the theoretical model. Ultimately, the integration of these in silico techniques into the drug discovery workflow can significantly accelerate the design and development of novel, more effective quinoline-based therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. escholarship.org [escholarship.org]

- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. DFT/TD-DFT investigation on Ir(III) complexes with N-heterocyclic carbene ligands: geometries, electronic structures, absorption, and phosphorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

Introduction: The Significance of Crystalline Structure in Drug Development

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-2-methylquinoline

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including anti-infective and anti-cancer agents, as well as agrochemicals and fluorescent dyes.[1][2][3] The three-dimensional arrangement of atoms and molecules in the solid state—the crystal structure—profoundly influences the physicochemical properties of an active pharmaceutical ingredient (API). These properties include solubility, dissolution rate, bioavailability, stability, and manufacturability. A thorough understanding of the crystal structure is, therefore, not merely an academic exercise but a cornerstone of modern drug design and development, directly impacting a drug candidate's efficacy and safety profile.

This guide will navigate the reader through the essential techniques of single-crystal and powder X-ray diffraction, which are the gold standards for elucidating crystalline structures.

Synthesis and Crystallization: The Gateway to High-Quality Structural Data

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is paramount, as it directly dictates the quality of the diffraction data and the ultimate resolution of the crystal structure.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the chlorination of its precursor, 4-hydroxy-2-methylquinoline.[4] This reaction is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-2-methylquinoline (1 equivalent).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The excess POCl₃ is carefully quenched by slowly pouring the mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and must be performed in a well-ventilated fume hood.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium carbonate or a concentrated sodium hydroxide solution, until the pH is basic. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction can be challenging for organic molecules.[5] The primary goal is to induce slow precipitation from a supersaturated solution, allowing molecules the time to arrange themselves into a well-ordered crystal lattice.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: The choice of solvent is critical. A good solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. A solvent screen using small amounts of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) is recommended.

-

Slow Evaporation: Dissolve the purified this compound in a suitable solvent or solvent mixture in a clean vial. Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or freezer can also be attempted.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Method

SC-XRD is the most powerful technique for determining the precise three-dimensional structure of a crystalline material.[6] It involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The Causality Behind the Experiment

When an X-ray beam strikes a crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere constructively in specific directions, producing a unique diffraction pattern of spots. The geometry and intensities of these spots contain the information about the arrangement of atoms within the crystal.

Diagram: Workflow for Single-Crystal X-ray Diffraction

Caption: Generalized workflow for single-crystal X-ray crystallographic analysis.

Experimental Protocol: SC-XRD Data Collection and Refinement

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.[7]

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors.

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This is often achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods to improve the atomic positions and other parameters.

-

Validation: The final structure is validated using tools like CHECKCIF to ensure its quality and correctness before deposition in a crystallographic database.

Powder X-ray Diffraction (PXRD): A Versatile Alternative

When suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) is an invaluable tool.[5][8] Instead of a single crystal, a polycrystalline powder is used, which results in a diffraction pattern of concentric rings rather than discrete spots.

The Rationale for PXRD

PXRD is particularly useful for:

-

Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns.

-

Polymorph Screening: Identifying different crystalline forms of the same compound.

-

Bulk Sample Analysis: Ensuring the crystallinity and phase purity of a bulk sample.

While structure solution from powder data is more complex than from single-crystal data due to the overlap of diffraction peaks, modern computational methods have made it increasingly feasible for organic compounds.[9]

Structural Analysis: A Case Study of 4-Chloro-2,5-dimethylquinoline

As a definitive crystal structure for this compound is not publicly available, we will examine the published structure of the closely related 4-Chloro-2,5-dimethylquinoline to illustrate the type of information that can be gleaned from a successful structure determination.[5] This compound was synthesized and its structure was determined by single-crystal X-ray diffraction.

Table 1: Crystallographic Data for 4-Chloro-2,5-dimethylquinoline

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀ClN |

| Formula Weight | 191.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3323 (11) |

| b (Å) | 21.365 (3) |

| c (Å) | 6.0434 (9) |

| β (°) | 96.956 (3) |

| Volume (ų) | 939.0 (2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.355 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Final R indices [I > 2σ(I)] | R₁ = 0.050, wR₂ = 0.147 |

| CCDC Deposition Number | 783100 |

Data sourced from Acta Crystallographica Section E, 2010, E66, o2020.[5]

Molecular Geometry and Intermolecular Interactions

The analysis of the crystal structure of 4-Chloro-2,5-dimethylquinoline reveals that the molecule is essentially planar.[5] In the crystal lattice, the molecules are arranged in stacks along the a-axis. The packing is stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules, with alternating centroid-centroid distances of 3.649 Å and 3.778 Å.[5] Understanding these intermolecular interactions is critical, as they dictate the stability of the crystal lattice and can influence properties like melting point and solubility.

Diagram: Relationship between Crystal Packing and Physicochemical Properties

Caption: Influence of crystal structure on key physicochemical properties.

Conclusion: The Central Role of Crystallography in Pharmaceutical Sciences

The structural analysis of this compound and its derivatives is a vital component of the drug development pipeline. A comprehensive understanding of the solid-state structure, as obtained through techniques like SC-XRD and PXRD, provides invaluable insights into the material's properties. This knowledge enables scientists to select the optimal crystalline form of a drug candidate, ensuring its quality, stability, and therapeutic performance. The methodologies and principles outlined in this guide provide a robust framework for researchers to approach the crystallographic analysis of this important class of compounds.

References

- 1. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [helda.helsinki.fi]

- 8. researchgate.net [researchgate.net]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2-methylquinoline

Introduction

4-Chloro-2-methylquinoline, also known as 4-chloroquinaldine, is a key heterocyclic intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its quinoline core, substituted with a reactive chlorine atom at the 4-position and a methyl group at the 2-position, provides a versatile scaffold for medicinal chemists. Understanding the physicochemical properties of this compound, particularly its solubility in common solvents and its chemical stability under various stress conditions, is paramount for researchers, scientists, and drug development professionals. This knowledge is critical for designing robust synthetic routes, developing stable formulations, and ensuring the quality and efficacy of final products.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It is designed to be a practical resource, offering not only collated data but also the scientific rationale behind the observed properties and detailed, field-proven methodologies for its assessment.

Physicochemical Properties

A foundational understanding of the basic physical and chemical properties of this compound is essential before delving into its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN | --INVALID-LINK-- |

| Molecular Weight | 177.63 g/mol | --INVALID-LINK-- |

| Appearance | White or colorless to yellow powder, lump, or clear liquid | --INVALID-LINK-- |

| Melting Point | ~25 °C | --INVALID-LINK-- |

| Boiling Point | 269-270 °C | --INVALID-LINK-- |

| Density | 1.22 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 4.40 ± 0.50 | --INVALID-LINK-- |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation development, and purification processes. The solubility of this compound is governed by its molecular structure, which possesses both hydrophobic (the quinoline ring system) and polar (the nitrogen atom and the chloro substituent) characteristics.

Qualitative and Quantitative Solubility

The following table summarizes the expected solubility of this compound in common laboratory solvents, based on chemical principles and data for structurally related compounds.[7]

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Protic, Polar | Slightly Soluble | The hydrophobic quinoline ring limits solubility, though the nitrogen atom can hydrogen bond with water. |

| Methanol | Protic, Polar | Soluble | The methyl group and the ability to act as a hydrogen bond acceptor favor solubility. |

| Ethanol | Protic, Polar | Soluble | Similar to methanol, good solvation is expected. |

| Acetone | Aprotic, Polar | Soluble | The polarity of acetone allows for effective dissolution of the moderately polar quinoline derivative. |

| Acetonitrile | Aprotic, Polar | Soluble | A common solvent for organic compounds with moderate polarity. |

| Dichloromethane | Aprotic, Nonpolar | Freely Soluble | The overall nonpolar character of the molecule favors solubility in chlorinated solvents. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Freely Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining the solubility of this compound is crucial for consistent results. The following protocol is based on the equilibrium shake-flask method, a widely accepted technique in the pharmaceutical industry.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, 0.1 M HCl, pH 7.4 buffer, methanol, ethanol, acetonitrile)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution and Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound in the diluted sample using a validated stability-indicating HPLC method (see Protocol in Stability section).

-

Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) by back-calculating from the quantified concentration, taking into account the dilution factor.

Stability Profile

Assessing the chemical stability of this compound is essential to understand its degradation pathways, identify potential impurities, and establish appropriate storage and handling conditions. Forced degradation studies are a key component of this assessment, providing insights into the molecule's intrinsic stability.

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced stress conditions:

-

Hydrolysis: The C4-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[8] Therefore, the chloro group is susceptible to nucleophilic substitution by water or hydroxide ions, especially under acidic or basic conditions. This would lead to the formation of 4-hydroxy-2-methylquinoline.

-

Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The methyl group at the C2-position could also be a site of oxidation.

-

Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light. UV or visible light exposure could induce photochemical reactions, leading to a variety of degradation products. The stability of fluoroquinolones, for instance, has been shown to be influenced by substituents on the quinoline ring.[9][10]

-

Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to fragmentation of the molecule. The thermal stability of quinoline derivatives can vary depending on the nature and position of substituents.[11][12]

Diagram: Predicted Hydrolytic Degradation of this compound

Caption: Predicted hydrolytic degradation pathway of this compound.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to conducting forced degradation studies on this compound, in line with the principles of the International Council for Harmonisation (ICH) guidelines Q1A(R2).

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

High-purity water and organic solvents for HPLC

-

Temperature-controlled ovens and water baths

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize samples with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.

-

Thermal Degradation (Solution): Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

-

Thermal Degradation (Solid State): Place a known amount of solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C). Dissolve samples in a suitable solvent before analysis.

-

Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: Analyze the stressed samples and unstressed controls using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

Exemplary Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the parent compound and the formation of degradation products. The following is an exemplary HPLC method that can be used as a starting point for the analysis of this compound and its potential degradants.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

Method Validation: This method must be validated according to ICH Q2(R1) guidelines to ensure its specificity, linearity, range, accuracy, precision, and robustness. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the peak for this compound is free from co-eluting impurities.

Diagram: Experimental Workflow for Stability Testing

Caption: A typical experimental workflow for a forced degradation study.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound, crucial parameters for its effective use in research and development. While quantitative solubility data remains to be fully elucidated in the literature, the provided predictive analysis and experimental protocol offer a solid foundation for its assessment. The stability profile, based on established chemical principles and regulatory guidelines, highlights the susceptibility of the 4-chloro position to nucleophilic attack, particularly hydrolysis. The detailed protocols for forced degradation studies and the exemplary stability-indicating HPLC method serve as practical tools for scientists to rigorously evaluate the stability of this important chemical intermediate. A thorough understanding and application of these principles and methodologies will undoubtedly contribute to the development of robust and reliable processes and products.

References

- 1. mdpi.org [mdpi.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. This compound CAS#: 4295-06-1 [m.chemicalbook.com]

- 7. 4-CHLORO-7-METHOXY-2-METHYLQUINOLINE CAS#: 75896-68-3 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones with various substituents at position 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - World Scientific News [worldscientificnews.com]

- 12. scispace.com [scispace.com]

The Biological Versatility of 4-Chloro-2-methylquinoline Analogues: A Guide for Drug Discovery

An In-depth Technical Guide

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2][3] This guide focuses on analogues of 4-chloro-2-methylquinoline, a versatile synthetic intermediate that allows for facile derivatization at the C4 position. We provide an in-depth exploration of the potential biological activities of these novel analogues, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. For each area, we delve into the underlying mechanisms of action, present key quantitative data, and provide detailed, self-validating experimental protocols for their evaluation. This document is intended as a technical resource for researchers, scientists, and drug development professionals to accelerate the investigation of this promising class of compounds.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

A Privileged Heterocycle

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a fundamental building block in drug discovery.[1] Its derivatives have been successfully developed into drugs for a vast range of diseases, including malaria (chloroquine), bacterial infections (ciprofloxacin), and cancer (irinotecan).[1][4] The scaffold's unique electronic properties, relative planarity, and ability to engage in various intermolecular interactions (e.g., hydrogen bonding, π-π stacking) allow it to bind effectively to a diverse array of biological targets.[2]

The this compound Core: A Gateway to Novel Analogues

The this compound moiety is a particularly valuable starting point for generating chemical diversity.[5] The chlorine atom at the 4-position is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions.[6] This reactivity allows for the straightforward introduction of a wide variety of functional groups, including amines, ethers, and thioethers, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of biological activity.[6][7]

Anticancer Potential: Targeting Malignant Cell Proliferation

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[4][8]

Mechanistic Overview: From DNA Intercalation to Enzyme Inhibition

The anticancer effects of quinoline analogues are often multifactorial. Key mechanisms include:

-

Tubulin Polymerization Inhibition: Certain analogues can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][9]

-